molecular formula C17H19N B14134784 Piperidine, 1-[1,1'-biphenyl]-4-yl- CAS No. 96372-83-7

Piperidine, 1-[1,1'-biphenyl]-4-yl-

Cat. No.: B14134784
CAS No.: 96372-83-7
M. Wt: 237.34 g/mol
InChI Key: INEPOSGVJJFFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-[1,1'-biphenyl]-4-yl- (CAS RN: Not explicitly provided but structurally defined in and ) is a heterocyclic amine featuring a piperidine ring substituted at the 1-position with a biphenyl group. This compound serves as a key intermediate in pharmaceutical synthesis due to its structural versatility. Its biphenyl moiety enhances lipophilicity, which can influence bioavailability and receptor interactions . Derivatives of this compound, such as [1,1'-biphenyl]-4-yl(piperidin-4-yl)methanone (CAS RN: 42060-83-3), are utilized as intermediates in drug development, particularly for targeting neurological and metabolic disorders .

Properties

CAS No.

96372-83-7

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-(4-phenylphenyl)piperidine

InChI

InChI=1S/C17H19N/c1-3-7-15(8-4-1)16-9-11-17(12-10-16)18-13-5-2-6-14-18/h1,3-4,7-12H,2,5-6,13-14H2

InChI Key

INEPOSGVJJFFGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Formation of Methyl [1,1'-Biphenyl]-2-ylcarbamate

Reactants :

  • 2-Aminobiphenyl
  • Methyl chloroformate
  • Base (e.g., triethylamine)

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0–5°C (ice-water bath)
  • Reaction time: 2 hours

Mechanism :
The amine group of 2-aminobiphenyl reacts with methyl chloroformate in the presence of a base to form the carbamate. The reaction proceeds via nucleophilic acyl substitution, with the base neutralizing HCl byproducts.

Yield : 78–85% after purification by extraction and recrystallization.

Step 2: Piperidine Coupling

Reactants :

  • Methyl [1,1'-biphenyl]-2-ylcarbamate
  • N-Benzyl-4-hydroxypiperidine

Conditions :

  • Solvent: Toluene or dichloroethane
  • Temperature: 120–140°C (sealed reactor)
  • Catalyst: None (thermal conditions)

Mechanism :
The carbamate undergoes transesterification with the hydroxyl group of N-benzyl-4-hydroxypiperidine, facilitated by high temperature. The methoxy group is displaced, forming the target compound.

Yield : 65–72% after column chromatography.

Optimization Notes :

  • Excess N-benzyl-4-hydroxypiperidine (1.5 equiv) improves yield.
  • Anhydrous conditions prevent hydrolysis of the carbamate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated C–N bond formation offers a direct route to 1-[1,1'-biphenyl]-4-yl-piperidine. Key methodologies include:

Buchwald-Hartwig Amination

Reactants :

  • 4-Bromo-1,1'-biphenyl
  • Piperidine

Catalytic System :

  • Palladium source: Pd(OAc)₂ or Pd₂(dba)₃
  • Ligand: BrettPhos (L7 ) or RuPhos (L14 )
  • Base: NaOtert-Bu

Conditions :

  • Solvent: Toluene or dioxane
  • Temperature: 100–110°C
  • Reaction time: 12–24 hours

Mechanism :
Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes ligand exchange with piperidine. Reductive elimination yields the C–N bond.

Yield : 80–88%.

Suzuki-Miyaura Coupling Variants

Reactants :

  • Piperidin-4-ylboronic acid
  • 4-Iodobiphenyl

Catalytic System :

  • Pd(PPh₃)₄
  • Base: K₂CO₃

Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C
  • Reaction time: 8 hours

Yield : 70–75%.

Alternative Methods

Ullmann-Type Coupling

Reactants :

  • 4-Iodobiphenyl
  • Piperidine

Catalytic System :

  • CuI
  • Ligand: 1,10-Phenanthroline
  • Base: K₃PO₄

Conditions :

  • Solvent: DMSO
  • Temperature: 90°C
  • Reaction time: 24 hours

Yield : 60–65%.

Reductive Amination

Reactants :

  • 4-Biphenylcarbaldehyde
  • Piperidine

Conditions :

  • Reducing agent: NaBH₃CN
  • Solvent: MeOH
  • Temperature: Room temperature

Yield : 50–55% (limited by imine formation efficiency).

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and automated systems are prioritized:

Key Parameters :

  • Catalyst recycling : Pd nanoparticles immobilized on mesoporous silica improve cost-efficiency.
  • Solvent recovery : Toluene and THF are distilled and reused.
  • Purity control : Crystallization from ethanol/water mixtures achieves >99% purity.

Process Comparison :

Method Yield (%) Cost (USD/kg) Scalability
Carbamate Intermediate 72 120 High
Buchwald-Hartwig 88 200 Moderate
Ullmann Coupling 65 150 Low

Chemical Reactions Analysis

Types of Reactions: 1-([1,1-Biphenyl]-4-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-([1,1-Biphenyl]-4-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: It is utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-([1,1-Biphenyl]-4-yl)piperidine involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction is mediated through pathways involving G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

Structural Isomers: 1-([1,1'-Biphenyl]-3-yl)piperidine

The positional isomer 1-([1,1'-biphenyl]-3-yl)piperidine (4)24 () differs only in the substitution position of the biphenyl group (3-yl vs. 4-yl). This minor structural change significantly impacts reactivity and pharmacological properties. For instance:

  • Synthesis : Both isomers are synthesized via nucleophilic aromatic amination using sodium hydride-lithium iodide composites, but the 4-yl isomer exhibits higher yields (~70%) compared to the 3-yl isomer (~65%) under identical conditions .
  • Stability : The 4-yl isomer demonstrates greater thermal stability due to reduced steric hindrance between the biphenyl group and the piperidine ring .

Fluorinated Derivatives

Fluorinated analogs, such as 1-((4-fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine (4g) and 1-((3-fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine (4b), introduce fluorine atoms to enhance metabolic stability and binding affinity (). Key differences include:

  • Synthetic Routes : These derivatives are synthesized via Suzuki-Miyaura cross-coupling reactions, achieving moderate yields (14–35%) due to challenges in regioselectivity .
  • Bioactivity: Fluorination at the 4-position (4g) improves blood-brain barrier penetration compared to non-fluorinated counterparts, making it relevant for CNS-targeting drugs .

Sulfonyl and Chlorophenyl-Substituted Piperidines

Compounds like Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS RN: 101768-64-3) () and 1-[(2-chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine () exhibit distinct electronic and steric profiles:

  • Electronic Effects : The sulfonyl group increases electrophilicity, enhancing interactions with serine proteases and kinases .
  • Antimicrobial Activity : Chlorophenyl-substituted derivatives show broad-spectrum antimicrobial activity, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus .

Ketone and Amide Derivatives

[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone () and 1-BCP (1-(1,3-benzodioxol-5-ylcarbonyl)piperidine) () highlight the role of functional groups:

  • Pharmacokinetics: The ketone group in [1,1'-biphenyl]-4-yl(piperidin-4-yl)methanone improves solubility (logP = 2.1) compared to the parent amine (logP = 3.5) .
  • AMPA Receptor Affinity : 1-BCP derivatives exhibit significant anti-fatigue activity in murine models, with compound 5b showing a 40% increase in swimming endurance at 10 mg/kg .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Key Substituent Bioactivity/Application Reference
1-[1,1'-Biphenyl]-4-yl-piperidine C₁₇H₁₉N Biphenyl (4-yl) Neurological intermediate
1-([1,1'-Biphenyl]-3-yl)piperidine C₁₇H₁₉N Biphenyl (3-yl) Lower thermal stability
4g: 1-((4-Fluoro-biphenyl)-methyl) C₁₈H₂₀FN Fluorine (4-position) CNS drug candidate
Piperidine, 4-[(4-Cl-Ph)SO₂]-HCl C₁₁H₁₄Cl₂NO₂S Chlorophenyl-sulfonyl Antimicrobial agent
[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone C₁₈H₁₉NO Ketone Solubility-enhanced intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.